molecular formula C12H16IN B13215906 2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine

2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine

Cat. No.: B13215906
M. Wt: 301.17 g/mol
InChI Key: SDWMJIVZLCXGGR-UHFFFAOYSA-N
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Description

2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine is a pyrrolidine derivative featuring a 4-iodobenzyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₆IN, with a molecular weight of 329.17 g/mol. The iodine atom introduces significant steric bulk and polarizability, distinguishing it from halogen-substituted analogs.

Properties

Molecular Formula

C12H16IN

Molecular Weight

301.17 g/mol

IUPAC Name

2-[(4-iodophenyl)methyl]-2-methylpyrrolidine

InChI

InChI=1S/C12H16IN/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3

InChI Key

SDWMJIVZLCXGGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzyl chloride and 2-methylpyrrolidine.

    Nucleophilic Substitution: The 4-iodobenzyl chloride undergoes a nucleophilic substitution reaction with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce any oxidized derivatives back to the original compound.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or toluene.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced forms of any oxidized derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

    Organic Synthesis:

    Radiolabeling: The iodine atom can be replaced with radioactive isotopes for use in imaging studies and radiotherapy.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The 4-iodophenyl group can enhance binding affinity to certain targets due to its size and electronic properties, while the pyrrolidine ring can provide structural rigidity and influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine with its halogenated and substituted analogs:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Iodo C₁₂H₁₆IN 329.17 High molecular weight; iodine enhances steric bulk and potential halogen bonding .
2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine Fluoro C₁₂H₁₆FN 193.26 Lower molecular weight; fluorine’s electronegativity may improve metabolic stability .
2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride Dichloro C₁₂H₁₆Cl₂N·HCl 280.62 (free base: 244.17) Increased hydrophobicity; chlorine atoms enhance lipophilicity .
2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine tert-Butyl C₁₆H₂₅N 231.38 Bulky substituent improves steric shielding; potential for CNS penetration .

Key Observations:

  • Iodine vs. Halogens : The iodine substituent increases molecular weight by ~35% compared to chlorine and ~70% compared to fluorine analogs. This impacts solubility and bioavailability, as iodine’s polarizability may reduce aqueous solubility but enhance binding to aromatic residues in proteins .

Biological Activity

2-[(4-Iodophenyl)methyl]-2-methylpyrrolidine is a chemical compound notable for its unique structural features, including a pyrrolidine ring and a 4-iodophenylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of neurotransmitter systems. The presence of iodine in its structure may influence its reactivity and interactions with biological targets.

The molecular formula of this compound is C12H14INC_{12}H_{14}IN, with a molecular weight of approximately 293.15 g/mol. The compound's structure allows for various chemical transformations, including nucleophilic substitutions and coupling reactions, which are critical for its potential applications in drug development and organic synthesis.

Biological Activity

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly serotonin receptors. The iodophenyl group is hypothesized to enhance binding affinity to specific biological targets, making it a candidate for further pharmacological investigations.

Interaction with Neurotransmitter Systems

Preliminary studies suggest that this compound may modulate neurotransmission by interacting with serotonin receptors. This interaction could have implications for the treatment of various neuropsychiatric disorders, although detailed pharmacodynamic studies are still required to elucidate these mechanisms fully.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and potential biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
1-(4-Iodophenyl)-N-methylmethanamineContains an iodine-substituted phenylPotential use as a neurotransmitter modulator
2-(4-Bromophenyl)-2-methylpyrrolidineBromine instead of iodineDifferent reactivity profile due to bromine
1-(4-Fluorophenyl)-N-methylpyrrolidineFluorine substitutionEnhanced metabolic stability compared to iodine

The unique iodine substitution in this compound may influence both its chemical reactivity and biological activity compared to analogs with different halogens.

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